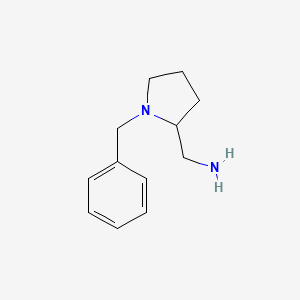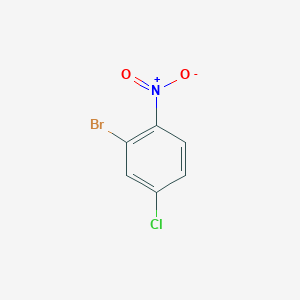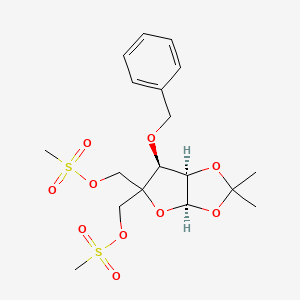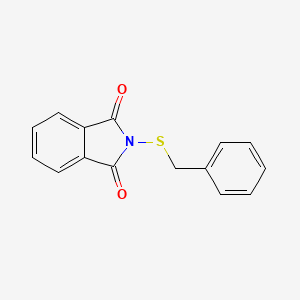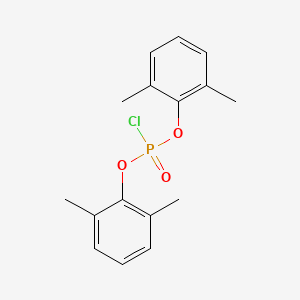
Bis(2,6-Dimethylphenyl)chlorophosphat
Übersicht
Beschreibung
Bis(2,6-dimethylphenyl) Chlorophosphate is a useful research compound. Its molecular formula is C16H18ClO3P and its molecular weight is 324.74 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(2,6-dimethylphenyl) Chlorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(2,6-dimethylphenyl) Chlorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2,6-dimethylphenyl) Chlorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Kinetik und Mechanismus der Anilinolyse
Bis(2,6-Dimethylphenyl)chlorophosphat wurde in der Studie zur Kinetik und zum Mechanismus der Anilinolyse verwendet . Diese Forschung wurde in Dimethylsulfoxid (DMSO) bei 55,0 ± 0,1 oC durchgeführt . Die Studie zielte darauf ab, weitere Informationen über die Substituenteneffekte, sterische Effekte und kinetische Isotopeneffekte von Deuterium (DKIEs) auf die Reaktivität und den Anilinolysemechanismus zu erhalten .
Kinetik und Mechanismus der Pyridinolyse
Eine weitere Anwendung von this compound ist die Untersuchung der Kinetik und des Mechanismus der Pyridinolyse . Diese Forschung wurde in Acetonitril (MeCN) bei 65,0 ± 0,1 oC durchgeführt . Die Studie zielte darauf ab, weitere Informationen über die Reaktivität und den Mechanismus in Abhängigkeit von .
Safety and Hazards
Bis(2,6-dimethylphenyl) Chlorophosphate is classified as a dangerous substance. It can cause severe skin burns and eye damage . Safety precautions include avoiding breathing dusts or mists, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing the compound in a locked up area .
Wirkmechanismus
Mode of Action
Bis(2,6-dimethylphenyl) Chlorophosphate is involved in phosphoryl transfer reactions and anilinolysis . The compound interacts with its targets through nucleophilic substitution reactions
Biochemical Pathways
Given its involvement in phosphoryl transfer reactions and anilinolysis , it can be inferred that it may influence pathways involving these biochemical processes.
Result of Action
Given its involvement in phosphoryl transfer reactions and anilinolysis , it can be inferred that it may have effects related to these biochemical processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bis(2,6-dimethylphenyl) Chlorophosphate. For instance, the compound is sensitive to moisture and should be stored under inert gas
Biochemische Analyse
Biochemical Properties
Bis(2,6-dimethylphenyl) Chlorophosphate plays a crucial role in biochemical reactions, particularly in phosphoryl transfer reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its interaction with anilines in dimethyl sulfoxide, where it undergoes nucleophilic substitution reactions . These interactions are essential for understanding the reactivity and mechanism of action of Bis(2,6-dimethylphenyl) Chlorophosphate in biochemical processes.
Cellular Effects
The effects of Bis(2,6-dimethylphenyl) Chlorophosphate on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause severe skin burns and eye damage, indicating its potential impact on cellular integrity and function . Understanding these effects is crucial for its safe and effective application in biochemical research.
Molecular Mechanism
The molecular mechanism of Bis(2,6-dimethylphenyl) Chlorophosphate involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression, further influencing cellular processes . These molecular interactions are fundamental to its role in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(2,6-dimethylphenyl) Chlorophosphate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it is moisture-sensitive and should be stored under inert gas to maintain its stability . Long-term exposure to this compound can lead to significant changes in cellular processes, highlighting the importance of proper handling and storage.
Dosage Effects in Animal Models
The effects of Bis(2,6-dimethylphenyl) Chlorophosphate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects in biochemical reactions, while higher doses can lead to toxic or adverse effects. For instance, high doses of this compound can cause severe skin burns and eye damage, indicating its potential toxicity . Understanding the dosage effects is essential for its safe application in biochemical research.
Metabolic Pathways
Bis(2,6-dimethylphenyl) Chlorophosphate is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in phosphoryl transfer reactions is particularly noteworthy, as it contributes to the synthesis of important biochemical compounds .
Transport and Distribution
The transport and distribution of Bis(2,6-dimethylphenyl) Chlorophosphate within cells and tissues are critical for its function. It interacts with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. Proper understanding of its transport and distribution is essential for optimizing its application in biochemical research .
Subcellular Localization
Bis(2,6-dimethylphenyl) Chlorophosphate exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. These localization patterns are crucial for its role in biochemical reactions and its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
2-[chloro-(2,6-dimethylphenoxy)phosphoryl]oxy-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClO3P/c1-11-7-5-8-12(2)15(11)19-21(17,18)20-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCXJSOCIOHPLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(OC2=C(C=CC=C2C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432902 | |
| Record name | Bis(2,6-dimethylphenyl) Chlorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81639-99-8 | |
| Record name | Bis(2,6-dimethylphenyl) Chlorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,6-dimethylphenyl) Chlorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
